molecular formula C14H10Cl2N2 B1207367 H 74 CAS No. 71144-20-2

H 74

Cat. No.: B1207367
CAS No.: 71144-20-2
M. Wt: 277.1 g/mol
InChI Key: SCDQQTLWNUACAP-UHFFFAOYSA-N
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Description

H 74 is an organic compound with the molecular formula C14H10Cl2N2. It is characterized by the presence of two chlorine atoms attached to the aniline ring and a phenylacetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H 74 typically involves the reaction of 3,4-dichloroaniline with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

H 74 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

H 74 has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of H 74 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the contractility of smooth muscles, likely through nonspecific inhibition mechanisms. This action is comparable to that of other spasmolytic agents like methphenethamine and papaverine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it more reactive in certain chemical reactions compared to its mono- or tri-chlorinated analogs .

Properties

CAS No.

71144-20-2

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

2-(3,4-dichloroanilino)-2-phenylacetonitrile

InChI

InChI=1S/C14H10Cl2N2/c15-12-7-6-11(8-13(12)16)18-14(9-17)10-4-2-1-3-5-10/h1-8,14,18H

InChI Key

SCDQQTLWNUACAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl

Synonyms

(3,4-dichloroanilino)phenylacetonitrile
H 74
H-74

Origin of Product

United States

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